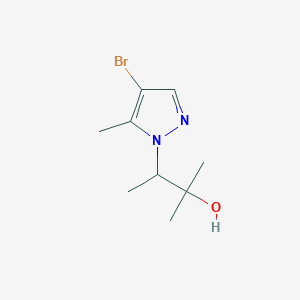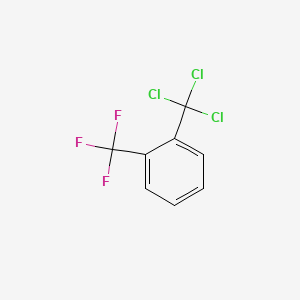
N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)amino)acetamide is an organic compound characterized by the presence of thiol groups. Thiol groups are known for their strong affinity for metals, making this compound particularly useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)amino)acetamide typically involves the reaction of 2-mercaptoethylamine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pH, and concentration can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in an aqueous medium.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in a buffered solution.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Regeneration of the thiol groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)amino)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the study of protein structure and function due to its ability to form disulfide bonds with cysteine residues.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of metal chelators and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)amino)acetamide involves its thiol groups, which can form strong bonds with metal ions. This property makes it effective in chelation therapy and in the stabilization of metal-containing enzymes. The compound can also interact with biological molecules through disulfide bond formation, influencing protein structure and function.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptoethylamine: A simpler thiol-containing compound used in similar applications.
N-(2-Mercaptoethyl)glycine: Another thiol-containing compound with similar chelating properties.
Cysteamine: A naturally occurring thiol used in medical applications.
Uniqueness
N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)amino)acetamide is unique due to its dual thiol groups, which enhance its chelating ability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring strong and stable metal-thiol interactions.
Properties
CAS No. |
202582-38-5 |
|---|---|
Molecular Formula |
C6H14N2OS2 |
Molecular Weight |
194.3 g/mol |
IUPAC Name |
N-(2-sulfanylethyl)-2-(2-sulfanylethylamino)acetamide |
InChI |
InChI=1S/C6H14N2OS2/c9-6(8-2-4-11)5-7-1-3-10/h7,10-11H,1-5H2,(H,8,9) |
InChI Key |
DUFJOYNZMOTOBH-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)NCC(=O)NCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2-carboxylic acid](/img/structure/B13334954.png)
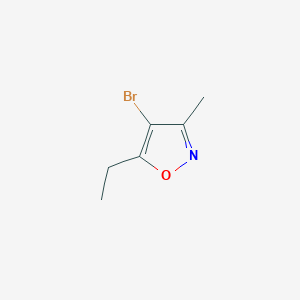
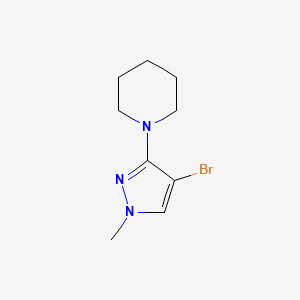
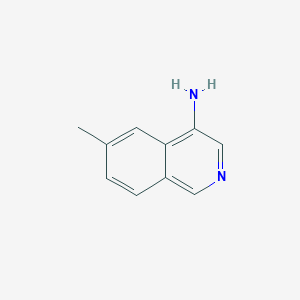
![3-Methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13334975.png)
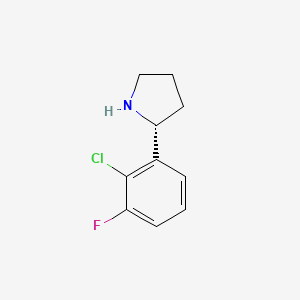
![Isopropyl 2-(3-ethoxy-3-oxopropyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13334983.png)
